1-(3-Bromopropyl)-2,4-dimethylbenzene
CAS No.:
Cat. No.: VC18150654
Molecular Formula: C11H15Br
Molecular Weight: 227.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15Br |
|---|---|
| Molecular Weight | 227.14 g/mol |
| IUPAC Name | 1-(3-bromopropyl)-2,4-dimethylbenzene |
| Standard InChI | InChI=1S/C11H15Br/c1-9-5-6-11(4-3-7-12)10(2)8-9/h5-6,8H,3-4,7H2,1-2H3 |
| Standard InChI Key | PDLBESALMZGKQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)CCCBr)C |
Introduction
Structural and Physicochemical Properties
1-(3-Bromopropyl)-2,4-dimethylbenzene consists of a benzene ring substituted with two methyl groups at the 2- and 4-positions and a 3-bromopropyl chain at the 1-position. The bromine atom at the terminal carbon of the propyl chain enhances its electrophilicity, facilitating participation in substitution reactions. Key physicochemical properties are summarized below:
Discrepancies in molecular formula reporting (e.g., in some sources) may arise from variations in structural interpretation. The compound’s moderate polarity, derived from the bromine atom and hydrophobic aromatic ring, influences its solubility and reactivity.
Synthesis and Manufacturing
The synthesis of 1-(3-Bromopropyl)-2,4-dimethylbenzene typically involves bromination or alkylation strategies. A common approach is the bromination of 1-(3-hydroxypropyl)-2,4-dimethylbenzene using hydrobromic acid () or phosphorus tribromide () under controlled conditions. Alternatively, Friedel-Crafts alkylation of 2,4-dimethylbenzene with 1-bromo-3-chloropropane in the presence of a Lewis catalyst (e.g., ) may yield the target compound .
Reaction conditions such as temperature (typically 0–50°C), solvent (e.g., dichloromethane or ether), and reaction time (4–12 hours) are optimized to maximize yield and purity. Post-synthesis purification often involves column chromatography or recrystallization.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom in 1-(3-Bromopropyl)-2,4-dimethylbenzene acts as a leaving group, enabling SN2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium azide () produces 1-(3-azidopropyl)-2,4-dimethylbenzene, a precursor for click chemistry applications.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, leveraging the aryl bromide moiety. Such reactions are pivotal in synthesizing complex molecules for pharmaceuticals and agrochemicals .
Comparison with Structural Analogs
The compound’s reactivity and applications differ significantly from analogs such as 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) and 2-(3-bromopropoxy)-1,4-dimethylbenzene (CAS 3245-55-4). Key distinctions include:
| Compound | Functional Group | Molecular Weight | Primary Use |
|---|---|---|---|
| 1-(3-Bromopropyl)-2,4-dimethylbenzene | Bromopropyl | 227.14 g/mol | Cross-coupling reactions |
| 2-(3-Bromopropoxy)-1,3-dimethylbenzene | Bromopropoxy | 243.14 g/mol | Ether synthesis |
| 2-(3-bromopropoxy)-1,4-dimethylbenzene | Bromopropoxy | 243.14 g/mol | Polymer intermediates |
The absence of an ether linkage in 1-(3-Bromopropyl)-2,4-dimethylbenzene reduces its polarity compared to bromopropoxy analogs, impacting solubility and reaction kinetics .
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